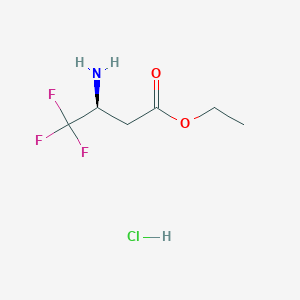

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl

Description

The Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, organic molecules containing a carbon-fluorine bond, are integral to modern chemical research and industry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, impart distinctive characteristics to organic molecules. wikipedia.orgnih.gov These properties can significantly influence a molecule's physical, chemical, and biological behavior, including its acidity, lipophilicity, metabolic stability, and conformational preferences. alfa-chemistry.com

The introduction of fluorine into organic molecules can lead to enhanced biological activity, making organofluorine compounds highly valuable in the pharmaceutical and agrochemical sectors. wikipedia.orgworktribe.com It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com The applications of these compounds extend to materials science, where they are used in the production of polymers with high thermal stability and chemical resistance, and as refrigerants and solvents. wikipedia.orgnbinno.com The development of efficient methods for the synthesis of organofluorine compounds remains a key focus of contemporary chemical research. nih.govworktribe.com

Importance of β-Amino Acids and Esters as Chiral Scaffolds in Synthetic Chemistry

β-Amino acids and their corresponding esters are crucial chiral building blocks in synthetic organic chemistry. mdpi.comnih.gov Their structural motif is found in a wide array of natural products and biologically active molecules. nih.gov Enantiomerically pure β-amino acids are particularly sought after for the synthesis of β-peptides, which can form stable secondary structures similar to α-peptides and exhibit interesting biological activities. researchgate.net

The presence of an additional carbon atom in the backbone of β-amino acids compared to their α-analogs provides them with greater conformational flexibility and resistance to enzymatic degradation. researchgate.net This makes them attractive components for the design of novel therapeutic agents. mdpi.com Chiral β-amino esters serve as versatile intermediates in the asymmetric synthesis of complex target molecules, including alkaloids, polyketides, and other pharmacologically relevant compounds. nih.govorganic-chemistry.org The development of stereoselective methods for the synthesis of β-amino acids and esters is an active area of research. acs.orgnih.gov

Positioning of (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl within the Class of Chiral Trifluoromethylated β-Amino Esters

This compound belongs to the important class of chiral trifluoromethylated β-amino esters. This compound incorporates a trifluoromethyl (CF3) group, which is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. researchgate.net The presence of the chiral center at the C3 position makes it a valuable precursor for the synthesis of enantiomerically pure, biologically active molecules.

The hydrochloride salt form of the compound enhances its stability and handling properties. The combination of the chiral β-amino ester scaffold with the trifluoromethyl group makes this compound a highly desirable building block for the construction of complex fluorinated molecules with potential applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of Ethyl 3-amino-4,4,4-trifluorocrotonate (a related precursor)

| Property | Value |

| Molecular Formula | C6H8F3NO2 |

| Molecular Weight | 183.13 g/mol |

| Boiling Point | 83 °C at 15 mmHg |

| Density | 1.245 g/mL at 25 °C |

| Refractive Index | n20/D 1.424 |

| Form | Liquid |

| Note: Data for the crotonate precursor is provided as a reference. The properties of the saturated butanoate would differ. |

Research Landscape of Trifluorinated β-Amino Esters as Versatile Chiral Building Blocks

The research landscape surrounding trifluorinated β-amino esters is dynamic and expanding. researchgate.net Synthetic chemists are continuously developing novel and efficient methods for their preparation, with a strong emphasis on stereoselectivity. acs.orgnih.gov These methods often involve asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of the reactions. nih.gov

Trifluorinated β-amino esters are utilized as key intermediates in the synthesis of a variety of complex molecules. Their applications span from the development of new pharmaceuticals to the creation of advanced materials. nbinno.com For instance, they can be incorporated into peptides to enhance their stability and biological activity. nih.gov The unique properties conferred by the trifluoromethyl group make these building blocks essential tools for chemists working at the forefront of organic synthesis and medicinal chemistry. researchgate.net The ongoing research in this area is expected to uncover new applications and further solidify the importance of trifluorinated β-amino esters as versatile chiral building blocks.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (3S)-3-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOWDVYFZIGCM-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure S Ethyl 3 Amino 4,4,4 Trifluorobutanoate Hcl and Analogues

Asymmetric Synthesis Approaches to β-Trifluoromethyl β-Amino Esters

The creation of the chiral center in β-trifluoromethyl β-amino esters can be achieved through various asymmetric synthesis strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer.

Chiral Auxiliaries and Their Application in Stereocontrolled Construction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com This strategy has been successfully applied to the synthesis of fluorinated amino acids.

One notable approach involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.comnih.gov This complex is then alkylated with a trifluoromethyl-containing electrophile. The chiral auxiliary guides the approach of the electrophile, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid. mdpi.comnih.gov For instance, the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid has been achieved on a large scale using this methodology. mdpi.comnih.gov

Another example is the use of chiral oxazolidinones, often referred to as Evans auxiliaries, which have been widely utilized in various asymmetric transformations. researchgate.net In the context of β-amino acid synthesis, these auxiliaries can be attached to a substrate to control the stereochemistry of reactions such as conjugate additions. For example, the aza-Michael addition of aromatic amines to a chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone has been reported to produce β-trifluoromethyl-β-amino acid derivatives with good diastereoselectivities. researchgate.net

Similarly, camphorsultam, another well-established chiral auxiliary, has proven effective in inducing asymmetry in various reactions, including the synthesis of complex natural products. wikipedia.org Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Ni(II) complex of glycine Schiff base | Alkylation | Recyclable auxiliary, suitable for large-scale synthesis. mdpi.comnih.gov |

| Oxazolidinones (Evans auxiliaries) | Conjugate Addition | Widely applicable, provides high diastereoselectivity. researchgate.netresearchgate.net |

| Camphorsultam (Oppolzer's sultam) | Various | Rigid structure, offers excellent stereocontrol. wikipedia.org |

Asymmetric Catalysis in C-C and C-N Bond Formation for β-Amino Esters

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of the chiral product.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has seen rapid growth and has been successfully applied to the synthesis of chiral β-amino esters. rsc.org

One prominent organocatalytic method is the asymmetric Mannich reaction. acs.org This reaction involves the addition of a ketone or an enolizable ester to an imine, catalyzed by a chiral organocatalyst. For instance, chiral bifunctional thiourea (B124793) catalysts derived from diamines have been shown to effectively catalyze the Mannich reaction between 3-indolinone-2-carboxylates and N-Boc-benzaldimines, affording chiral β-amino esters in good yields and with excellent enantiomeric excesses. acs.org

Another powerful organocatalytic transformation is the Michael addition. nih.gov Chiral primary β-amino alcohols have been employed as efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding highly pure chiral Michael adducts with good to excellent chemical yields, diastereoselectivities, and enantioselectivities. nih.gov The structure of the β-amino acid catalyst can significantly influence the stereochemical outcome of the reaction. mdpi.com

Transition metal catalysis is a cornerstone of modern organic synthesis, and numerous enantioselective methods have been developed for the synthesis of chiral amines and their derivatives. nih.gov

Palladium-catalyzed hydrogenation is a widely used method for the synthesis of chiral β-fluoroalkyl β-amino acid derivatives. nih.gov This approach typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor in the presence of a chiral palladium catalyst.

Rhodium-catalyzed asymmetric hydrogenation has also been employed for the enantioselective synthesis of β-trifluoromethyl α-amino acids. nih.gov For example, using a rhodium catalyst with a chiral phosphine (B1218219) ligand, stereoselective hydrogenation of an appropriate precursor can yield the desired amino acid with high enantioselectivity. nih.gov

More recently, dual catalytic systems combining photocatalysis and chiral nickel catalysis have emerged as a powerful tool for enantioselective radical-radical cross-couplings. acs.org This strategy allows for the selective coupling of primary and secondary alkyl radicals, providing access to a wide range of enantioenriched products. acs.org

Diastereoselective Synthesis of Trifluoromethylated β-Amino Esters

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is often achieved by using a substrate that already contains a chiral center, which then directs the stereochemistry of the newly formed stereocenter.

Reformatsky-Type Reactions for anti-α-Trifluoromethyl-β-Amino Acid Derivatives

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. beilstein-journals.org An aza-version of this reaction, where an imine is used instead of a carbonyl compound, provides a direct route to β-amino esters. nih.gov

A highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives has been achieved through a Reformatsky-type reaction. nih.govrsc.org This reaction involves the addition of a zinc enolate, generated from 2-bromo-3,3,3-trifluoropropanoic imide, to various imines. nih.govrsc.org The presence of a Lewis acid, such as ZnBr₂, has been found to be crucial for achieving high anti-selectivity. nih.govrsc.org

Furthermore, diastereoselective zinc-mediated aza-Reformatsky reactions between chiral α-trifluoromethyl N-tert-butylsulfinyl hemiaminals and α-bromoesters have been reported to produce chiral β-trifluoromethyl β-amino acid derivatives with excellent diastereoselectivity. beilstein-journals.org The chiral sulfinyl group acts as an effective chiral auxiliary, directing the stereochemical outcome of the reaction. beilstein-journals.org

Table 2: Summary of Key Synthetic Methodologies

| Section | Method | Key Features |

| 2.1.1 | Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org |

| 2.1.2.1 | Organocatalysis | Use of small organic molecules as catalysts for asymmetric reactions like Mannich and Michael additions. acs.orgnih.gov |

| 2.1.2.2 | Transition Metal Catalysis | Employment of chiral transition metal complexes for reactions such as hydrogenation and cross-coupling. nih.govnih.govacs.org |

| 2.2.1 | Reformatsky-Type Reactions | Diastereoselective addition of zinc enolates to imines to form β-amino esters. nih.govrsc.org |

Diastereoselective Reductive Amination of Trifluoromethyl Ketones and α-Amino Esters

A notable method for the synthesis of trifluoromethyl-containing β-amino esters involves the diastereoselective reductive amination of aryl trifluoromethyl ketones with α-amino esters. ablesci.comnih.gov This approach leverages the formation of an imine intermediate from a substituted trifluoroacetophenone and a methylamino ester, followed by a diastereoselective reduction. researchgate.net The choice of reducing agent is crucial for controlling the stereochemical outcome. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) typically affords the (R,S) diastereomers, whereas zinc borohydride (Zn(BH₄)₂) favors the formation of the (S,S) diastereomers. ablesci.com This selectivity allows for targeted access to specific stereoisomers, which can then be converted into potent inhibitors of enzymes like cathepsin K. ablesci.com

| Reducing Agent | Major Diastereomer |

|---|---|

| NaBH₄ | (R,S) |

| Zn(BH₄)₂ | (S,S) |

Exploration of Fluorinated Building Blocks in the Preparation of β-Amino Esters

Fluoroalkylated imines are versatile intermediates in the synthesis of fluorinated β-amino esters. A straightforward method involves the preparation of fluoroalkyl β-enaminophosphonates from alkylphosphonates and perfluoroalkyl nitriles. acs.org Olefination of these functionalized phosphonates with aldehydes yields α,β-unsaturated imines. acs.org These imines can then be transformed through various reactions, including selective reduction with hydrides to produce allylamines, enamines, and saturated amines, or hydrolysis to form α,β-unsaturated ketones. acs.org Furthermore, selective oxidative cleavage of the carbon-carbon double bond in the resulting allylamines provides access to fluorinated α-amino aldehydes, ketones, or acid derivatives. acs.org

An efficient multicomponent reaction utilizing newly designed β-trifluoromethyl β-diazo esters, acetonitrile, and carboxylic acids has been developed under copper-catalyzed conditions. beilstein-journals.orgresearchgate.net This method affords a variety of unsymmetrical β-trifluoromethyl N,N-diacyl-β-amino esters in good to excellent yields. beilstein-journals.orgresearchgate.netnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope for both β-amino esters and carboxylic acids, making it suitable for large-scale synthesis. beilstein-journals.orgnih.gov The proposed mechanism involves the initial reaction of a β-trifluoromethyl β-amino ester with tert-butyl nitrite (B80452) to form a trifluoromethylated β-carbonyl diazo intermediate. beilstein-journals.orgnih.gov This intermediate then reacts with the copper catalyst to generate a Cu-carbene intermediate, which undergoes nucleophilic attack by acetonitrile. beilstein-journals.orgnih.gov Subsequent nucleophilic addition of a carboxylic acid and a Mumm rearrangement furnish the desired product. beilstein-journals.org This represents the first example of a Mumm rearrangement involving β-trifluoromethyl β-diazo esters. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and has been applied to the preparation of precursors for trifluoromethylated β-amino esters. wikipedia.orgorganic-chemistry.org This reaction involves the use of stabilized phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The resulting α,β-unsaturated esters can then be subjected to further transformations, such as conjugate addition of an amine, to introduce the amino group and form the desired β-amino ester scaffold.

Ring-Opening Reactions of Trifluoromethylated β-Lactams to Access β-Amino Esters

Trifluoromethylated β-lactams serve as valuable precursors for the synthesis of α-alkyl-β-trifluoromethyl-β-amino esters. researchgate.net An azide-catalyzed methanolysis of these β-lactams in DMF has been reported to furnish the corresponding β-amino esters in good to excellent yields. researchgate.net This ring-opening strategy provides a direct route to these functionalized amino acid derivatives. The synthesis of the starting β-lactams can be achieved through various methods, including the cyclization of β-amino acids. For example, the conjugate addition of an amine to α-(trifluoromethyl)acrylic acid, followed by cyclization of the resulting adduct, yields the corresponding β-lactam. beilstein-journals.org

Synthetic Strategies Employing 1,3-Dipolar Cycloaddition of Nitrones to Fluoroalkenes for α-Trifluoromethylated β-Amino Esters

The 1,3-dipolar cycloaddition of nitrones to fluoroalkenes, such as hexafluoropropene (B89477) (HFP), provides a general and novel pathway to α-trifluoromethylated β-amino esters. acs.orgacs.orgnih.gov This reaction proceeds with complete regioselectivity to form fluorinated isoxazolidine (B1194047) derivatives in good yields. acs.orgnih.gov Subsequent catalytic hydrogenolysis of the N-O bond in these isoxazolidines under mild conditions leads to the formation of β-amino acid esters. acs.orgacs.orgnih.gov This two-step process offers a versatile entry to β-amino esters containing a trifluoromethyl group. acs.org

| Methodology | Key Intermediate | Final Product Type |

|---|---|---|

| Diastereoselective Reductive Amination | Imine from Trifluoromethyl Ketone | β-Amino Ester |

| Transformations of Fluoroalkylated Imines | α,β-Unsaturated Imine | β-Amino Ester |

| Copper-Catalyzed Multicomponent Reaction | β-Trifluoromethyl β-Diazo Ester | N,N-Diacyl-β-amino Ester |

| Horner-Wadsworth-Emmons Coupling | α,β-Unsaturated Ester | β-Amino Ester (after subsequent steps) |

| Ring-Opening of β-Lactams | Trifluoromethylated β-Lactam | β-Amino Ester |

| 1,3-Dipolar Cycloaddition | Fluorinated Isoxazolidine | α-Trifluoromethylated β-Amino Ester |

Preparation of β-Fluoroalkyl β-Amino Acids and Esters

The synthesis of enantiomerically pure β-fluoroalkyl β-amino acids and their corresponding esters is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. Various advanced methodologies have been developed to achieve high stereocontrol in these syntheses. These methods often involve catalytic asymmetric reactions or enzymatic resolutions, which provide efficient access to chiral building blocks like (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate.

One prominent and atom-economic strategy is the asymmetric hydrogenation of β-fluoroalkyl β-enamino esters. dicp.ac.cn This approach has been successfully applied to synthesize a range of chiral β-fluoroalkyl β-amino acid derivatives. For instance, palladium-catalyzed hydrogenation has been shown to be effective. The reaction mechanism is thought to proceed through the asymmetric reduction of an iminium intermediate formed in the presence of a Brønsted acid, although direct hydrogenation of the enamine form cannot be completely dismissed. dicp.ac.cn This method has demonstrated good yields and high enantioselectivities for various substrates. dicp.ac.cn

Another powerful technique for obtaining enantiopure β-amino esters is through enzymatic kinetic resolution. Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts has proven to be a highly efficient method. mdpi.com Specifically, lipase (B570770) PSIM from Burkholderia cepacia can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted (R)-ester and the hydrolyzed (S)-amino acid. This process consistently yields both the remaining ester and the product acid with excellent enantiomeric excess (ee ≥99%) and in good chemical yields (>48%). mdpi.com The general procedure for preparing the racemic starting materials involves a modified Rodionov synthesis, followed by esterification using thionyl chloride in ethanol. mdpi.com

Catalytic asymmetric isomerization of imines presents another innovative route. The use of chiral organic catalysts, such as 9-OH cinchona alkaloids, can facilitate a 1,3-proton shift in trifluoromethyl imines to produce chiral trifluoromethylated amines with high enantioselectivity. nih.gov While this method directly yields amines, it highlights the utility of organocatalysis in establishing stereocenters in trifluoromethyl-containing compounds.

Furthermore, stereodivergent approaches offer access to all possible stereoisomers of a molecule. For β-branched β-trifluoromethyl α-amino acid derivatives, a one-pot method grounded on the reduction and ring-opening of Erlenmeyer–Plöchl azlactones has been developed. rsc.org This sequential catalytic process allows for the configuration of the two adjacent chirality centers to be established in separate, controlled steps. rsc.org Although this applies to α-amino acids, the principles of sequential catalysis are relevant to the broader field of synthesizing complex fluorinated amino acids.

The following table summarizes key findings from various synthetic methodologies for preparing chiral β-fluoroalkyl β-amino acid derivatives.

Table 1: Selected Synthetic Methodologies for Chiral β-Fluoroalkyl β-Amino Acid Derivatives

| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Ref. |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | β-Fluoroalkyl β-enamino ester | Palladium-based catalyst | α-Methyl β-fluoroalkyl β-amino ester | 84 | 90% ee, 1.3:1 dr | dicp.ac.cn |

| Asymmetric Hydrogenation | Difluoroalkyl-substituted enamino ester | Palladium-based catalyst | Difluoroalkyl-substituted β-amino ester | 77 | 72% ee | dicp.ac.cn |

| Enzymatic Hydrolysis | Racemic β-fluorophenyl-substituted β-amino carboxylic ester HCl salts | Lipase PSIM (Burkholderia cepacia) | (S)-β-Amino acids and (R)-β-Amino esters | >48 | ≥99% ee | mdpi.com |

| Catalytic Asymmetric Isomerization | N-PMP trifluoromethyl n-butyl imine | Pd-catalyst | Chiral trifluoromethylated amine | - | 89% ee | nih.gov |

| Catalytic Asymmetric Isomerization | N-PMP trifluoromethyl homobenzyl imine | Pd-catalyst | Chiral trifluoromethylated amine | - | 92% ee | nih.gov |

| Stereodivergent Reduction/Ring Opening | C2-substituted Erlenmeyer–Plöchl azlactone | dhQD-2 (catalyst) | anti-β-branched β-trifluoromethyl α-amino acid derivative | Good | >99% ee | rsc.org |

Stereochemical Investigations and Conformational Analysis of Trifluorinated β Amino Esters

Conformational Preferences Induced by Trifluoromethyl Group Incorporation

The incorporation of a trifluoromethyl (CF₃) group significantly influences the conformational preferences of β-amino esters. The CF₃ group is not only sterically demanding, with a van der Waals volume often compared to that of an ethyl or isopropyl group, but it is also a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. researchgate.net These combined steric and electronic effects impose distinct structural constraints on the molecule.

Studies on peptides incorporating α-trifluoromethyl amino acids have shown that the CF₃ group can induce stable secondary structures, such as 3₁₀-helices. nii.ac.jp This is attributed to the group's steric bulk, which restricts the rotation around the peptide backbone's φ and ψ torsion angles. Theoretical studies on α-trifluoroalanine further highlight that the inductive effects of the CF₃ group alter dipole moments and can lead to the formation of favorable hydrogen bonds, stabilizing certain conformers. researchgate.net

For acyclic molecules like (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate, the CF₃ group influences the preferred rotameric states around the C-C single bonds. The gauche effect, an attraction between vicinal electron-withdrawing groups, can play a significant role. The strong dipole of the C-CF₃ bond can interact with other polar groups in the molecule, such as the amino and ester functionalities, leading to a preference for specific staggered conformations that minimize repulsive interactions and maximize stabilizing ones. This conformational locking can be crucial for how the molecule presents itself for interaction with other molecules, such as enzyme active sites.

| Feature of CF₃ Group | Consequence | Impact on β-Amino Ester Conformation |

| Steric Bulk | Increased rotational barriers around single bonds. | Restricts free rotation, favoring specific staggered conformations (rotamers). Can influence the formation of ordered structures in larger molecules. nii.ac.jp |

| Strong Inductive (Electron-Withdrawing) Effect | Alters bond lengths, bond angles, and local dipole moments. | Modifies the electronic environment of the molecule, influencing intramolecular hydrogen bonding and electrostatic interactions. researchgate.net |

| Gauche Effect | Potential for stabilizing interactions between the CF₃ group and other electronegative substituents. | Can favor conformations where the CF₃ group is gauche to the amino or ester group, rather than anti. |

Impact of Chirality on Reactivity and Selectivity in Subsequent Transformations

The pre-existing chirality in a molecule like (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate is a powerful tool for controlling the stereochemical outcome of subsequent chemical reactions. This principle, known as asymmetric induction, is a cornerstone of modern organic synthesis. The (S)-stereocenter acts as an internal chiral auxiliary, directing the approach of reagents to create new stereocenters with a high degree of selectivity.

In reactions such as aldol (B89426) additions, reductions, or alkylations, the chiral center influences the transition state energies for the formation of different diastereomeric products. nih.gov Reagents will preferentially approach from the less sterically hindered face of the molecule, as dictated by the conformationally restricted backbone, leading to the formation of one diastereomer in excess. For example, the reduction of a ketone derived from a chiral trifluoromethylated amino alcohol often proceeds with high diastereoselectivity. nih.gov

Furthermore, the chirality of these molecules is crucial for chiral recognition, which is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound. mdpi.comrsc.org This is particularly relevant in biological systems and in applications like chiral chromatography. The specific (S)-configuration of the amino ester will determine how it fits into a chiral environment, such as the active site of an enzyme or a chiral stationary phase. Studies have shown that enantiomers of ligands can exhibit selective binding and stabilization of chiral biological targets like G-quadruplex DNA, highlighting the profound impact of a single stereocenter. mdpi.com

The introduction of fluorine atoms can also enhance the stereoselectivity of reactions compared to their non-fluorinated counterparts, a phenomenon that has been observed in additions to carbonyls and imines using chiral α-trifluoromethyl-β-amino alcohol ligands. mdpi.com

| Transformation Type | Role of (S)-Chirality | Expected Outcome |

| Diastereoselective Reactions | The existing stereocenter directs the formation of a new stereocenter. | High diastereomeric excess (d.e.) in the product, favoring one diastereomer over the other. nih.gov |

| Asymmetric Catalysis | The molecule or its derivative can act as a chiral ligand for a metal catalyst. | High enantiomeric excess (e.e.) in the product of the catalyzed reaction. mdpi.com |

| Chiral Recognition | The molecule interacts selectively with other chiral molecules or surfaces. | Enantioselective binding to biological targets or separation from its enantiomer on a chiral stationary phase. mdpi.com |

Derivatization Chemistry and Functional Group Interconversions of S Ethyl 3 Amino 4,4,4 Trifluorobutanoate Hcl

Chemical Transformations of the Amine Moiety

The primary amine group in (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate is a versatile handle for a variety of chemical transformations, including N-acylation, N-alkylation, and Schiff base formation. These reactions allow for the introduction of diverse functional groups, leading to a wide array of derivatives.

N-Acylation: The amine can be readily acylated to form amides. This is a common strategy for protecting the amine group or for introducing specific functionalities. The reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the generated acid. For instance, N-acylation of unprotected α-amino acids can be achieved using benzotriazolyl carboxylates or succinimidyl carboxylates as intermediates. nih.gov

N-Alkylation: Alkylation of the amine group introduces alkyl substituents. While direct alkylation can sometimes lead to over-alkylation, reductive amination provides a more controlled approach. The strong electron-withdrawing effect of the trifluoromethyl group can influence the nucleophilicity of the amine, potentially affecting reaction conditions.

Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. These are valuable intermediates in organic synthesis, for example, in the preparation of novel amino acids. The formation of Schiff bases from amino acid esters and carbonyl compounds is a well-established method. rsc.orgflinders.edu.au

Table 1: Examples of Amine Moiety Transformations

| Transformation | Reagent/Conditions | Product Type |

|---|---|---|

| N-Acylation | Acid chloride, base | N-Acyl amino ester |

| N-Alkylation | Alkyl halide, base | N-Alkyl amino ester |

Reactions at the Ester Functionality

The ethyl ester group of (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate can undergo several important transformations, including hydrolysis, reduction, and transesterification. These reactions modify the carboxylic acid terminus of the molecule, providing access to different classes of compounds.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental for converting the ester into a free acid, which can then be used in peptide synthesis or other reactions requiring a carboxylic acid group. The hydrolysis of fluorinated esters, such as p-nitrophenyl trifluoroacetate (B77799) and S-ethyl trifluorothioacetate, has been studied to understand the influence of the fluorine atoms on the reaction rates and mechanisms. mdpi.comresearchgate.net

Reduction: The ester can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. doubtnut.comdoubtnut.com The resulting β-amino-α-(trifluoromethyl) alcohol is a valuable chiral building block for the synthesis of various biologically active molecules and heterocycles. nih.gov

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reaction with a different alcohol, a process known as transesterification. This reaction is often catalyzed by acids or bases and is useful for modifying the properties of the ester, such as its solubility or reactivity. The transesterification of β-keto esters is a widely used transformation in organic synthesis. rsc.org

Table 2: Reactions Involving the Ester Functionality

| Reaction | Reagent/Conditions | Product Type |

|---|---|---|

| Hydrolysis | H3O+ or OH- | β-Amino carboxylic acid |

| Reduction | LiAlH4, ether | β-Amino alcohol |

Exploration of the Trifluoromethyl Group's Reactivity in Derivatization

The trifluoromethyl (CF3) group is generally considered to be chemically inert and highly stable, making its direct derivatization challenging. However, its strong electron-withdrawing nature significantly influences the reactivity of the rest of the molecule. nih.gov This inductive effect can activate adjacent functional groups towards nucleophilic attack and influence the acidity of nearby protons.

The primary role of the trifluoromethyl group in the derivatization of (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate is therefore electronic. For example, the electron-withdrawing CF3 group increases the electrophilicity of the carbonyl carbon of the ester, potentially facilitating nucleophilic attack. It also affects the pKa of the amine group. While direct reactions involving the C-F bonds of the trifluoromethyl group are rare under standard laboratory conditions, its presence is a key design element in creating molecules with specific electronic properties. The influence of trifluoromethyl groups on the biological activity of pharmaceuticals and agrochemicals is a well-documented phenomenon. nih.govbeilstein-journals.org

Synthesis of Advanced Fluorinated Building Blocks from (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl as an Intermediate

This compound is a valuable chiral intermediate for the synthesis of more complex and advanced fluorinated building blocks. Its bifunctional nature, possessing both a primary amine and an ester group, along with a stereocenter and a trifluoromethyl group, makes it a versatile starting material for a variety of synthetic targets.

For example, it can be used in the synthesis of trifluoromethyl-substituted β-lactams and esters of β-amino acids through 1,3-dipolar cycloaddition reactions of nitrones to fluoroalkenes. figshare.com The reduction of the ester functionality leads to β-amino-α-trifluoromethyl alcohols, which are precursors for the synthesis of various trifluoromethylated heterocycles, including aziridines, oxazolidines, and morpholine-2,3-diones. nih.govuzh.ch Furthermore, this compound can serve as a precursor for the stereodivergent synthesis of β-branched β-trifluoromethyl α-amino acid derivatives. nih.gov

Table 3: Examples of Advanced Fluorinated Building Blocks Synthesized from this compound

| Product Class | Synthetic Strategy |

|---|---|

| Trifluoromethyl-substituted β-lactams | Cycloaddition reactions |

| β-Amino-α-trifluoromethyl alcohols | Reduction of the ester |

| Trifluoromethylated heterocycles (e.g., aziridines, oxazolidines) | Cyclization of derived amino alcohols |

Role As a Chiral Building Block in Advanced Materials and Biological Systems Research

Incorporation into Peptides and Peptidomimetics

The integration of fluorinated β-amino acids like (S)-3-amino-4,4,4-trifluorobutanoic acid (derived from its ethyl ester hydrochloride salt) into peptide chains is a key strategy for creating novel biomolecules with enhanced properties. The methodologies for this incorporation range from well-established chemical synthesis to cutting-edge biological techniques.

Solid-Phase Peptide Synthesis (SPPS) Applications with Fluorinated Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble resin support. nih.govnih.gov The incorporation of non-canonical amino acids, including fluorinated variants, into this process allows for the creation of peptides with tailored functionalities. rsc.orgscilit.com

The process for utilizing (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl in a typical Fmoc-based SPPS workflow involves several preparatory steps:

Hydrolysis: The ethyl ester is first hydrolyzed to yield the free carboxylic acid, (S)-3-amino-4,4,4-trifluorobutanoic acid.

Nα-Protection: The primary amine is protected, most commonly with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted side reactions during peptide coupling.

Activation and Coupling: The resulting Fmoc-protected fluorinated β-amino acid is then activated using standard peptide coupling reagents (e.g., HATU, HBTU) and coupled to the N-terminus of the growing peptide chain on the solid support.

Chemoenzymatic and Ribosomal Incorporation Strategies into Proteins

Beyond chemical synthesis, advanced biological methods are being explored to incorporate fluorinated and β-amino acids directly into proteins during translation.

Chemoenzymatic Strategies: These methods involve the enzymatic charging of a specific transfer RNA (tRNA) with the desired non-canonical amino acid. beilstein-journals.org Techniques such as flexizyme-catalyzed acylation or T4-RNA ligase-mediated coupling can attach the fluorinated β-amino acid to a suppressor tRNA. beilstein-journals.orgnih.govnih.gov This aminoacylated tRNA can then participate in an in vitro translation system to introduce the building block at a specific, genetically encoded site in a protein.

Ribosomal Incorporation: The ribosome, the cell's natural protein synthesis machinery, has a strong intrinsic bias against β-amino acids. nih.gov However, recent breakthroughs have shown that ribosomal incorporation of β-amino acids is possible. rsc.orgacs.org This often requires:

Engineered Ribosomes: Ribosomes can be evolved or modified to better accommodate the different geometry of β-aminoacyl-tRNAs. nih.gov

Optimized Translation Factors: Proteins like Elongation Factor P (EF-P) have been shown to alleviate ribosome stalling and improve the efficiency of incorporating consecutive or structurally challenging monomers, including β-amino acids. rsc.orgnih.govmdpi.com

While the direct ribosomal incorporation of (S)-3-amino-4,4,4-trifluorobutanoic acid has not been specifically detailed, the successful translation of other fluorinated and β-amino acid analogs demonstrates the growing potential of this approach for creating novel, genetically encoded fluorinated proteins. rsc.org

Design and Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive shape. The incorporation of (S)-3-amino-4,4,4-trifluorobutanoic acid is a powerful tool for achieving this.

The trifluoromethyl (CF3) group and the placement of fluorine on the peptide backbone exert significant stereoelectronic effects that restrict the available range of backbone dihedral angles (phi, psi). This conformational control arises from:

Gauche Effect: The preference for a gauche conformation around the Cα-Cβ bond due to the high electronegativity of fluorine.

Steric Bulk: The CF3 group is significantly larger than a hydrogen atom, sterically hindering free rotation.

By strategically placing this residue, chemists can induce or stabilize specific secondary structures, such as turns and helices, within a peptide chain. monash.edunih.gov This pre-organization reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

Applications in Protein Engineering and Modulation

The unique properties conferred by the trifluoromethyl group extend beyond structural constraints, allowing for the precise modulation of a biomolecule's conformation and chemical character.

Influence on Peptide and Protein Structure and Conformation

The introduction of fluorinated amino acids can have a profound and predictable impact on peptide and protein secondary structure. nih.govresearchgate.net The strong electron-withdrawing nature of the CF3 group influences the local electronic environment and hydrogen bonding capabilities of the peptide backbone.

Studies on peptides containing backbone-fluorinated amino acids have shown that these residues can act as directors of secondary structure. monash.edu Depending on its position and stereochemistry, the incorporation of a residue like (S)-3-amino-4,4,4-trifluorobutanoic acid can either stabilize or destabilize canonical structures like α-helices and β-sheets. acs.orgmdpi.com For instance, the fluorine-induced conformational bias can favor the formation of specific turn geometries or disrupt a native helical structure to achieve a desired functional outcome. nih.gov The precise structural consequences of such substitutions are typically elucidated using high-resolution analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. ias.ac.iniisc.ac.iniupac.org

Modulation of Hydrophobicity in Biomolecules

One of the most significant and well-documented effects of incorporating trifluoromethylated amino acids is the dramatic increase in local hydrophobicity. nih.gov The CF3 group is highly hydrophobic, and its substitution for a less hydrophobic side chain can be used to rationally tune the hydrophobic-hydrophilic balance of a peptide. This is critical for modulating peptide-protein interactions, membrane permeability, and protein folding.

The change in hydrophobicity can be precisely quantified using reversed-phase high-performance liquid chromatography (RP-HPLC). A parameter known as the chromatographic hydrophobicity index (φ0) is measured for peptides with and without the fluorinated substitution. researchgate.net Studies on various trifluoromethylated amino acids have consistently shown a strong increase in the φ0 index, often exceeding the hydrophobicity of natural amino acids like isoleucine. nih.gov

Table 1: Representative Hydrophobicity Increases with Trifluoromethylated Amino Acids This interactive table illustrates the measured increase in the Chromatographic Hydrophobicity Index (φ0) for a model peptide when a natural amino acid is replaced by a trifluoromethylated analogue. Data is based on findings for α-trifluoromethylalanine (TfmAla).

| Peptide Sequence | Amino Acid at Position X | Chromatographic Hydrophobicity Index (φ0) | Change in Hydrophobicity (Δφ0) |

| Ac-Gly-X-Gly-NH2 | Alanine (Ala) | 25.5 | Reference |

| Ac-Gly-X-Gly-NH2 | (S)-TfmAla | 40.1 | +14.6 |

| Ac-X-Gly-Gly-NH2 | Alanine (Ala) | 28.3 | Reference |

| Ac-X-Gly-Gly-NH2 | (S)-TfmAla | 42.8 | +14.5 |

Data derived from principles and findings reported in studies on trifluoromethylated amino acids. nih.gov

This ability to precisely augment hydrophobicity makes (S)-3-amino-4,4,4-trifluorobutanoic acid a valuable tool for optimizing the binding affinity of peptide ligands, enhancing the stability of the hydrophobic core of proteins, and improving the pharmacokinetic properties of peptide-based therapeutics.

Development of Fluorinated Probes for Chemical Biology Studies

The strategic incorporation of fluorine atoms into biologically active molecules is a key strategy in the development of chemical probes. Fluorinated compounds are particularly valuable due to the unique properties of the fluorine atom, which is nearly absent in biological systems, thereby providing a clear background for detection. The trifluoromethyl group in this compound makes it an excellent starting material for creating such probes, which are instrumental in studying biological processes at the molecular level. These probes can be designed for various advanced analytical techniques, including nuclear magnetic resonance spectroscopy and positron emission tomography.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, conformation, and interactions of biomolecules. researchgate.net The fluorine-19 nucleus has several advantageous properties that make it an ideal NMR probe. cfplus.cz this compound can serve as a precursor for synthesizing ¹⁹F-labeled amino acids or other molecular tags. nih.govenamine.net Once incorporated into peptides, proteins, or other biomolecules, the trifluoromethyl group acts as a sensitive reporter. Its ¹⁹F NMR signal can provide detailed information about the local chemical environment, conformational changes, ligand binding events, and dynamics of the macromolecule, all without interference from other signals in the biological matrix. researchgate.net

Table 1: Favorable Properties of the ¹⁹F Nucleus for NMR Spectroscopy

| Property | Description | Implication for Biological Studies |

| Natural Abundance | 100% | High sensitivity, no isotopic enrichment needed. |

| Spin Quantum Number | 1/2 | Leads to sharp NMR signals and straightforward spectral interpretation. |

| High Gyromagnetic Ratio | ~94% that of ¹H | Results in high detection sensitivity, close to that of proton NMR. |

| Wide Chemical Shift Range | > 400 ppm | Minimizes signal overlap and makes the ¹⁹F chemical shift highly sensitive to the local electronic environment. cfplus.cz |

| Low Biological Background | Negligible endogenous fluorine | Provides a clear "window" for detection, enabling background-free observation of the labeled molecule. cfplus.cz |

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics, including a manageable half-life of 109.8 minutes and low positron energy.

While direct radiolabeling of this compound is not commonly reported, its structure makes it a suitable precursor for molecules designed as ¹⁸F-labeled PET tracers. The amino group can be functionalized to introduce a leaving group susceptible to nucleophilic substitution with [¹⁸F]fluoride. Alternatively, the core structure can be elaborated into a larger molecule that targets a specific biological receptor or enzyme, with the ¹⁸F label being introduced at a later synthetic stage. Such tracers could be invaluable for imaging tumors, neurodegenerative diseases, and other pathological conditions where specific molecular targets are overexpressed.

Impact on Enzyme Inhibition Research

The trifluoromethyl group is a key pharmacophore in modern drug design, known for its ability to enhance the potency and metabolic stability of enzyme inhibitors. Its strong electron-withdrawing nature can alter the acidity of nearby functional groups and participate in crucial binding interactions within an enzyme's active site. The β-amino acid scaffold of this compound is also a valuable feature, as β-amino acids are known to form stable secondary structures and can mimic the transition states of enzymatic reactions.

This chiral building block can be used to synthesize peptidomimetics or small molecules designed to inhibit various classes of enzymes, such as proteases, kinases, or esterases. For instance, research on related structures like ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives has demonstrated their potential as inhibitors of the angiotensin I-converting enzyme (ACE), highlighting the utility of the trifluorinated butanoate skeleton in designing enzyme inhibitors. researchgate.net By modifying the amino and ester functionalities of this compound, medicinal chemists can create libraries of compounds for screening against various enzymatic targets.

Table 2: Examples of Trifluoromethyl-Containing Enzyme Inhibitors

| Inhibitor Class | Enzyme Target | Role of Trifluoromethyl Group |

| Trifluoromethyl Ketones | Serine Proteases, Esterases | Forms a stable hemiacetal adduct with the active site serine, mimicking the tetrahedral transition state. |

| Di- and Trifluoro-substituted Statins | HMG-CoA Reductase | Enhances binding affinity and metabolic stability, leading to improved cholesterol-lowering effects. |

| Trifluoromethyl-containing Kinase Inhibitors | Tyrosine Kinases | Improves selectivity and potency through specific interactions in the ATP-binding pocket. |

| Non-peptidic Protease Inhibitors | HIV Protease | Contributes to binding interactions and improves pharmacokinetic properties. |

Integration into Polymeric Systems for Advanced Materials Research

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and distinct optical and dielectric properties. This compound serves as a valuable precursor for creating novel fluorinated monomers. A related unsaturated compound, Ethyl 3-amino-4,4,4-trifluorocrotonate, is noted for its use as a monomer in the synthesis of various polymers. nbinno.com

The bifunctional nature of this compound, with its primary amine and ester groups, allows for its integration into various polymer backbones. For example, the amino group can react with acyl chlorides or isocyanates to form polyamides or polyureas, respectively. The ester group could also be used in transesterification polymerization reactions. The incorporation of the trifluoromethyl-containing chiral side chain into a polymer can impart specific properties, such as enhanced thermal stability, modified solubility, and the introduction of chirality, which could be useful for creating materials for chiral separations or as specialized coatings.

Table 3: Potential Polymeric Systems Incorporating (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate Derivatives

| Polymer Type | Method of Integration | Potential Properties and Applications |

| Polyamides | Polycondensation of a diamine with a diacid chloride derived from the monomer. | High thermal stability, chemical resistance; applications in specialty fibers and films. |

| Polyimides | Reaction of the amino group with dianhydrides. | Excellent thermal and oxidative stability; used in electronics and aerospace. |

| Polyurethanes/Polyureas | Reaction of the amino group (or a derived diol) with diisocyanates. | Elastomeric properties, tunable mechanical strength; applications in foams, coatings, and adhesives. |

| Polyacrylates | Conversion of the amino group to a polymerizable group (e.g., acrylamide) followed by radical polymerization. | Optical clarity, weather resistance; applications in optical materials and specialty coatings. |

Theoretical and Mechanistic Insights into Trifluorinated β Amino Ester Chemistry

Computational Chemistry for Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involved in the synthesis of trifluorinated β-amino esters. These theoretical studies provide a molecular-level understanding of transition states, intermediates, and reaction energy profiles, which are often difficult to probe experimentally.

For instance, in reactions forming β-trifluoromethyl β-amino esters, computational analysis can map out the potential energy surface. A plausible mechanism for a copper-catalyzed reaction involving β-trifluoromethyl β-diazo esters suggests the initial formation of a trifluoromethylated β-carbonyl diazo intermediate. This is followed by the generation of a Cu-carbene intermediate, which then undergoes a nucleophilic attack to form the final product. DFT calculations can model each of these steps, providing insights into the geometry of the transition states and the activation energies required, thus validating the proposed mechanistic pathway.

This table illustrates the types of parameters calculated using computational chemistry to elucidate reaction mechanisms.

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical calculations are crucial for predicting and understanding the stereoselectivity observed in the synthesis of chiral molecules like (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate. By modeling the transition states leading to different stereoisomers, chemists can predict which isomer is more likely to form and why.

In the context of synthesizing enantiomerically enriched α-trifluoromethyl amines, computational analyses have provided insights into the interplay between the catalyst (such as an engineered enzyme) and the reagent in controlling enantioselectivity. These models can reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state that favor the formation of one enantiomer over the other.

For example, the diastereoselective synthesis of β-branched β-trifluoromethyl α-amino acid derivatives can be rationalized through computational modeling of the key stereodetermining steps. The calculations can show how the trifluoromethyl group, in conjunction with the catalyst and other substituents, dictates the facial selectivity of the reaction.

Table 2: Factors Influencing Stereoselectivity Analyzed by Quantum Chemistry

| Factor | Computational Insight | Relevance to (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate |

|---|---|---|

| Steric Hindrance | Calculation of steric clash in transition state geometries. | The bulky CF₃ group can block one face of the molecule, directing incoming reagents to the opposite face. |

| Electronic Effects | Analysis of electrostatic potential maps and orbital interactions (e.g., NBO analysis). | The electron-withdrawing nature of the CF₃ group can influence the electronic character of the transition state, favoring certain orientations. |

| Catalyst-Substrate Interactions | Modeling of the catalyst-substrate complex to identify key stabilizing or destabilizing interactions. | In asymmetric synthesis, the chiral catalyst forms a diastereomeric transition state with the substrate, and the energy difference between these states determines the enantiomeric excess. |

| Solvent Effects | Inclusion of solvent models (e.g., Polarizable Continuum Model) in calculations. | The solvent can stabilize or destabilize transition states, potentially altering the stereochemical outcome. |

This table outlines key factors that can be computationally analyzed to predict the stereochemical outcome of reactions producing chiral trifluoromethylated compounds.

Understanding the Electronic and Steric Effects of the Trifluoromethyl Group on Molecular Systems

The trifluoromethyl group imparts unique electronic and steric properties to a molecule, which are fundamental to the behavior of (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate.

Electronic Effects: The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing group, primarily through an inductive effect. This has several consequences:

Increased Acidity: Protons on adjacent carbons become more acidic.

Modulation of Reactivity: The electron-withdrawing nature can influence the nucleophilicity and electrophilicity of nearby functional groups. For example, it can stabilize an adjacent carbanion.

Altered Basicity: The basicity of the amino group in β-amino esters is reduced due to the inductive effect of the CF₃ group.

Quantum mechanics-based calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by analyzing charge distribution and orbital interactions within the molecule.

Steric Effects: While often considered sterically demanding, the trifluoromethyl group is only moderately larger than a methyl group. Its van der Waals radius is larger, which can lead to significant steric hindrance that influences reaction rates and selectivity. mdpi.com The steric bulk of the CF₃ group can play a crucial role in directing the stereochemical outcome of reactions by favoring less hindered transition states. researchgate.net In diastereoselective reactions, the steric influence of the trifluoromethyl group is often a key factor in achieving high levels of stereocontrol. nih.gov

Table 3: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Implication for β-Amino Esters |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing (inductive) | Decreased basicity of the amino group; altered reactivity of the ester. |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 mdpi.com | Increased lipophilicity, which can affect solubility and biological interactions. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic oxidation mdpi.com | Increased stability of the molecule in biological systems. |

| Steric Size (van der Waals radius) | ~2.0 Å | ~2.7 Å | Can influence conformational preferences and stereoselectivity in synthesis. |

This table provides a comparative overview of the effects of substituting a methyl group with a trifluoromethyl group, with direct relevance to the properties of trifluorinated β-amino esters.

Emerging Research Avenues and Future Perspectives

Novel Synthetic Methodologies for Highly Stereoselective Access

The development of efficient and highly stereoselective synthetic routes is crucial for the accessibility and application of chiral molecules like (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate. Research is moving beyond traditional methods towards more sophisticated and scalable strategies that offer high enantiomeric purity.

A significant approach involves the use of recyclable chiral auxiliaries. For instance, a method developed for the large-scale asymmetric synthesis of a related compound, (S)-2-amino-4,4,4-trifluorobutanoic acid, utilizes a Ni(II) complex of a glycine (B1666218) Schiff base with a chiral auxiliary. mdpi.comnih.govresearchgate.netdntb.gov.ua This complex is alkylated with a trifluoroethylating agent, and subsequent disassembly allows for the recovery of the chiral auxiliary and the desired fluorinated amino acid. mdpi.comnih.govresearchgate.netdntb.gov.ua This methodology is noted for its scalability, having been used to produce hundreds of grams of the target compound. nih.govresearchgate.net

Other innovative strategies focus on stereodivergent synthesis, which allows for the creation of different stereoisomers from a common starting material by altering the reaction sequence or catalysts. rsc.org For example, a one-pot preparation of β-trifluoromethyl amino acid derivatives has been demonstrated by combining enantioselective transfer hydrogenation to set the configuration of the trifluoromethyl-bearing carbon, followed by a dynamic alcoholytic ring-opening of an azlactone intermediate to control the stereochemistry of the α-carbon. rsc.org

Furthermore, electrocatalytic methods are emerging as a powerful tool for stereoselective synthesis. Recent studies have shown that serine-derived chiral carboxylic acids can undergo stereoselective electrocatalytic decarboxylative transformations to efficiently produce enantiopure amino alcohols. nih.gov This radical-based approach is modular and offers a streamlined pathway, avoiding the extensive use of protecting groups often required in traditional syntheses. nih.gov Such advanced methodologies could be adapted for the highly stereoselective synthesis of trifluoromethylated β-amino esters.

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Chiral Auxiliary (Ni(II) Complex) | Use of a recyclable chiral auxiliary to guide stereoselective alkylation. | High stereoselectivity, proven scalability for large-scale preparation. | mdpi.comnih.gov |

| Stereodivergent Synthesis | Sequential catalytic reactions to independently control multiple stereocenters. | Access to various stereoisomers from a single precursor; overcomes substrate geometry limitations. | rsc.org |

| Electrocatalytic Decarboxylation | Radical-based cross-coupling using a chiral carboxylic acid precursor. | Modular, avoids extensive protecting group manipulation, streamlined synthesis. | nih.gov |

| Enzyme-Catalyzed Reactions | Use of lipases for Michael addition or hydrolysis in continuous-flow systems. | Mild reaction conditions, high specificity, environmentally friendly ("green") solvents. | mdpi.commdpi.com |

Expanding the Scope of Applications in Supramolecular Chemistry and Self-Assembly

The incorporation of fluorine atoms into organic molecules can profoundly influence their intermolecular interactions and self-assembly behavior. scispace.comrsc.org The trifluoromethyl group in (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl imparts unique properties, such as high electronegativity and distinct hydrophobic and lipophobic characteristics, making it a promising building block for supramolecular chemistry.

Fluorinated moieties are known to drive self-assembly, often leading to more stable and robust supramolecular lattices. scispace.comresearchgate.net In some cases, fluorination can dramatically alter the self-assembly motif, leading to unexpected and novel architectures compared to their non-fluorinated counterparts. scispace.comresearchgate.net For example, the replacement of hydrogen atoms with fluorine on a dendron molecule was shown to change its shape from conical to crown-like, which in turn shifted the self-organized structure from a cubic to a hexagonal liquid-crystalline lattice. scispace.com

For a molecule like (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate, the trifluoromethyl group, in concert with the hydrogen-bonding capabilities of the amino group and the polar ester functionality, could be exploited to design complex, self-assembling systems. These interactions could lead to the formation of well-defined nanostructures such as films, fibers, or helical columns. nsf.gov The unique properties of fluorinated materials are being leveraged to create functional systems, such as films with selective permeability for capturing perfluoroalkyl substances from water. nsf.gov Continued research in this area could unlock applications for trifluoromethylated β-amino esters in advanced materials, nanotechnology, and functional membranes. rsc.org

| Property Influenced | Observed Effect of Fluorination | Potential Application | Reference |

|---|---|---|---|

| Lattice Stability | Generally leads to more stable and robust supramolecular structures. | Creation of durable materials and coatings. | scispace.comresearchgate.net |

| Self-Assembly Motif | Can induce a complete change in the packing pattern and final architecture. | Design of novel liquid crystals and functional soft matter. | scispace.com |

| Interfacial Properties | Creates low surface energy interfaces with chemical and biological inertness. | Development of anti-adhesive and biocompatible surfaces. | rsc.org |

| Selective Permeability | Can be used to create membranes that selectively capture fluorinated compounds. | Environmental remediation and separation technologies. | nsf.gov |

High-Throughput Screening Approaches in β-Amino Ester Synthesis and Application

The discovery of new materials and therapeutic agents based on β-amino esters is being accelerated by the adoption of high-throughput screening (HTS) methodologies. These approaches allow for the rapid synthesis of large libraries of compounds and their subsequent evaluation for specific properties or biological activities.

In the field of gene delivery, libraries of poly(β-amino esters) (PBAEs) are synthesized and screened for their ability to self-assemble with DNA or mRNA and deliver genetic cargo into cells. nih.gov HTS techniques are essential for optimizing transfection parameters and identifying the most effective polymer structures from a vast chemical space. nih.gov Advanced HTS platforms now incorporate high-content, image-based screening to simultaneously quantify nanoparticle uptake by cells and, crucially, their ability to escape from the endosome to release their cargo. nih.gov This dual-assay approach has a higher predictive capacity for successful in vivo delivery compared to traditional characterization methods. nih.gov

The synthesis of β-amino ester libraries can also be streamlined. Continuous-flow microreactors, for example, enable the rapid synthesis of diverse β-amino acid esters under mild conditions, a method that is inherently adaptable to automated, high-throughput production. mdpi.com Mega-high-throughput screening platforms have also been developed to discover biologically relevant non-natural polymers, including those containing β-amino acids, by screening libraries containing millions of unique compounds. acs.org These combined advancements in synthesis and screening are poised to rapidly expand the functional applications of β-amino esters like (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate in biomaterials and medicine.

| Screening Approach | Description | Primary Application | Reference |

|---|---|---|---|

| Polymer Library Screening | Synthesis and testing of large arrays of poly(β-amino esters) for gene delivery efficiency. | Optimization of non-viral gene vectors. | nih.gov |

| High-Content Imaging Assay | Image-based screening to simultaneously measure cellular uptake and endosomal escape of nanoparticles. | Predicting in vivo performance of mRNA delivery systems. | nih.gov |

| Continuous-Flow Synthesis | Rapid, automated synthesis of β-amino ester libraries in microreactors. | Accelerated lead compound generation. | mdpi.com |

| Mega-HTS of Polymer Libraries | Screening of libraries with millions of sequence-defined non-natural polymers against biological targets. | Discovery of novel bioactive polymers. | acs.org |

Exploration of New Bioisosteric Replacements using N-trifluoromethyl azoles (related concept)

The trifluoromethyl (CF₃) group is a well-established bioisostere for other chemical groups in medicinal chemistry, valued for its ability to improve metabolic stability and binding affinity. mdpi.com For example, the CF₃ group can serve as a bioisosteric replacement for an isopropyl group, as seen in the relationship between 2-amino-4,4,4-trifluorobutanoic acid and leucine. mdpi.com It has also been successfully used to replace an aliphatic nitro group in cannabinoid receptor modulators, resulting in compounds with greater potency and improved metabolic stability. nih.gov

A related and emerging area of research is the exploration of N-trifluoromethyl (N-CF₃) moieties, particularly in azole heterocycles. acs.orgnih.gov Historically, N-CF₃ groups were rarely used due to challenging syntheses and concerns about their stability. digitellinc.com However, recent studies have shown that while N-trifluoromethyl amines can be prone to hydrolysis, N-trifluoromethyl azoles exhibit excellent aqueous stability. acs.orgnih.govdigitellinc.comfigshare.com

These stable N-trifluoromethyl azoles are now being investigated as valuable substructures in drug design. acs.orgnih.gov Compared to their N-methyl analogues, they possess higher lipophilicity and can demonstrate increased metabolic stability and cell permeability. acs.orgnih.govdigitellinc.com Furthermore, N-trifluoromethyl azoles have been shown to serve as effective bioisosteres for N-iso-propyl and N-tert-butyl azoles. acs.orgdigitellinc.com This research highlights the expanding role of the trifluoromethyl group in medicinal chemistry. While distinct from the C-CF₃ group in (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate, the exploration of N-CF₃ groups underscores the broader, forward-looking trend of leveraging trifluoromethylation in novel ways to fine-tune the physicochemical and pharmacological properties of drug candidates.

| Property | Comparison (N-CF₃ vs. N-CH₃/N-isopropyl) | Significance in Drug Design | Reference |

|---|---|---|---|

| Aqueous Stability | N-CF₃ azoles show excellent stability, unlike many N-CF₃ amines. | Suitable for use in physiological environments. | nih.govdigitellinc.com |

| Lipophilicity | Higher lipophilicity compared to N-methyl analogues. | Can improve membrane permeability and target engagement. | acs.orgdigitellinc.com |

| Metabolic Stability | Can show increased metabolic stability. | Potentially longer biological half-life. | nih.govdigitellinc.com |

| Bioisosterism | Can serve as a bioisostere for N-iso-propyl and N-tert-butyl groups. | Provides a new tool for lead optimization and property modulation. | acs.orgfigshare.com |

Q & A

Q. What are the established synthetic routes for (S)-ethyl 3-amino-4,4,4-trifluorobutanoate HCl, and how do reaction conditions influence enantiomeric purity?

The compound can be synthesized via a one-pot method using trifluoroacetic acid, n-butanol, ethyl acetate, and ammonium sulfate, achieving a 71% yield and 99.6% purity . Enantiomeric purity is influenced by the choice of resolution agents; for example, l-phenylethylamine is used to separate enantiomers of related trifluoro-hydroxybutanoic acids, ensuring stereochemical fidelity . Kinetic resolution using lipases or yeast-mediated reductions of trifluoro-oxo precursors are alternative methods but require optimization of pH, temperature, and solvent systems to minimize racemization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : H-NMR (e.g., δ 79.9 ppm for CF coupling) and F-NMR to verify trifluoromethyl group integration .

- Elemental analysis : Matching calculated vs. observed values for C, H, N, and F (e.g., C 30.39% calc. vs. 30.16% found) ensures stoichiometric accuracy .

- Optical rotation : Chiral purity is confirmed via specific rotations (e.g., in EtOH for the (S)-enantiomer) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream applications?

The CF group enhances electrophilic reactivity at the β-position, enabling nucleophilic additions or cyclocondensations. For instance, it participates in pyrimidine ring formation via reactions with carbamates or amines, as seen in the synthesis of trifluoromethylpyrimidine derivatives . Steric and electronic effects of CF also modulate reaction rates in Michael additions or enzymatic transformations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, logP) for this compound?

Discrepancies in boiling points (e.g., 67°C in one study vs. 226°C in another) may arise from hydrate formation or impurities. Systematic purification (e.g., recrystallization from EtOH/water mixtures) and characterization under controlled conditions (e.g., anhydrous vs. hydrated forms) are critical . LogP variations (1.29–1.65) reflect differences in measurement techniques (shake-flask vs. HPLC); standardized protocols using octanol-water partitioning are recommended .

Q. How can researchers optimize storage conditions to prevent degradation of this compound?

The compound’s stability is sensitive to moisture and temperature. Storage at 2–8°C under inert gas (N/Ar) in amber vials minimizes hydrolysis of the ester group and oxidation of the amine . Regular monitoring via HPLC (e.g., C18 columns, 0.1% TFA in mobile phase) ensures detection of degradation products like trifluoroacetic acid or ammonium salts .

Q. What experimental designs validate the compound’s potential as a selective enzyme inhibitor (e.g., ornithine aminotransferase)?

- Kinetic assays : Measure IC values against human ornithine aminotransferase (OAT) using spectrophotometric detection of α-ketoglutarate formation .

- Docking studies : Compare binding affinities of (S)- vs. (R)-enantiomers using crystal structures of OAT (PDB: 2OAT) to rationalize stereoselectivity .

- Metabolic stability : Assess half-life in liver microsomes to predict in vivo efficacy .

Q. How does stereochemistry impact the compound’s biological activity and metabolic pathways?

The (S)-enantiomer exhibits higher affinity for target enzymes due to optimal spatial alignment of the amino and trifluoromethyl groups. In contrast, the (R)-enantiomer may undergo faster hepatic clearance via cytochrome P450-mediated oxidation, as observed in chiral HPLC metabolite profiling .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Key issues include:

- Catalyst cost : Transitioning from stoichiometric resolving agents (e.g., l-phenylethylamine) to catalytic asymmetric hydrogenation reduces waste .

- Solvent recovery : Switch from EtOH/water mixtures to recyclable solvents (e.g., 2-MeTHF) improves sustainability .

- Crystallization control : Seeding with enantiopure crystals during cooling crystallization enhances yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.